![molecular formula C19H23N3O4 B2523196 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one CAS No. 1796946-63-8](/img/structure/B2523196.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is an organic molecule characterized by a complex structure involving a pyrido[4,3-d]pyrimidin scaffold fused to a trimethoxyphenyl group. This compound falls into a category of molecules known for their varied biological activities, making it of interest in fields such as medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one typically involves multiple steps:
Starting Materials: : Commonly used starting materials include 2,3,4-trimethoxybenzaldehyde and suitable pyrido[4,3-d]pyrimidin precursors.
Condensation Reactions: : Condensation of the trimethoxybenzaldehyde with an appropriate pyrido[4,3-d]pyrimidin intermediate under acidic or basic conditions to form the core structure.
Reduction and Cyclization: : Followed by reduction and cyclization reactions, typically using hydrogenation with palladium catalysts under a hydrogen atmosphere.
Industrial Production Methods
Scaling up the synthesis for industrial production generally involves optimizing reaction conditions to increase yield and purity. Continuous flow reactors and automated processes are often employed to achieve consistent quality and efficiency. High-performance liquid chromatography (HPLC) is used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Undergoes oxidation reactions at the phenyl and pyrimidin rings to introduce additional functional groups.
Reduction: : Reduction can occur at the keto group to yield alcohol derivatives.
Substitution: : Nucleophilic substitution reactions at the methoxy groups can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Sodium hydride (NaH), various alkyl halides.
Major Products
Oxidation: : Corresponding phenolic and pyridyl derivatives.
Reduction: : Hydroxy derivatives.
Substitution: : Substituted ethers.
Aplicaciones Científicas De Investigación
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and the development of novel chemical entities.
Biology: : Studies focus on its potential interactions with biological macromolecules like proteins and DNA.
Medicine: : Investigated for its pharmacological properties, including potential antitumor and anti-inflammatory activities.
Industry: : Utilized in the synthesis of specialty chemicals and pharmaceutical intermediates.
Mecanismo De Acción
Molecular Targets and Pathways
The compound exerts its effects by interacting with various molecular targets:
Protein Binding: : Binds to specific protein receptors, influencing cellular pathways.
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, altering metabolic pathways.
DNA Interaction: : Potentially intercalates with DNA, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1-(Pyrido[4,3-d]pyrimidin-2-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
1-(1,2,3,4-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
Unique Features
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is unique due to its specific arrangement of functional groups, leading to distinct biological activities and synthetic versatility.
Hope you enjoy exploring the deep layers of this fascinating compound!
Propiedades
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-16-6-4-13(18(25-2)19(16)26-3)5-7-17(23)22-9-8-15-14(11-22)10-20-12-21-15/h4,6,10,12H,5,7-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGGEQYNSMXOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)N2CCC3=NC=NC=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2523113.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B2523116.png)
![6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2523118.png)
![2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2523120.png)
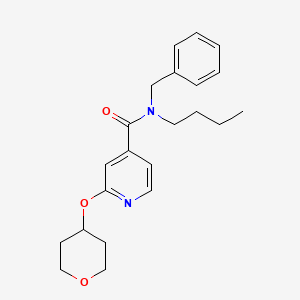
![2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2523124.png)
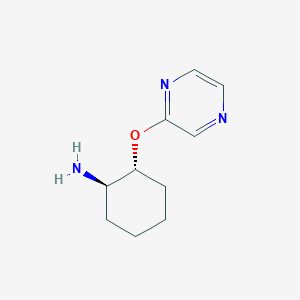
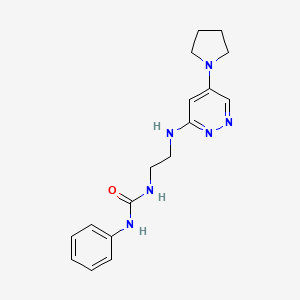
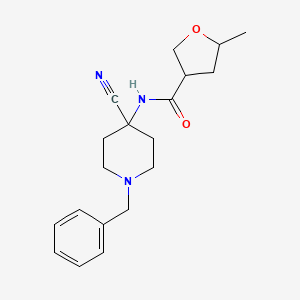
![3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B2523129.png)
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-3-carbonitrile](/img/structure/B2523130.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2523131.png)
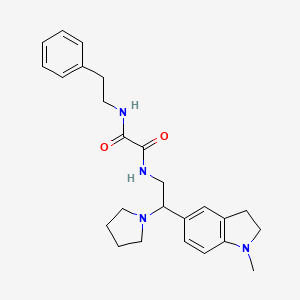
![6-benzyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2523133.png)
